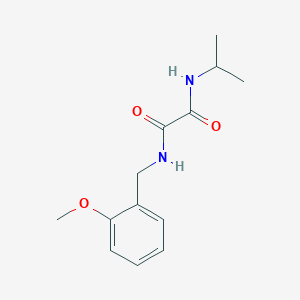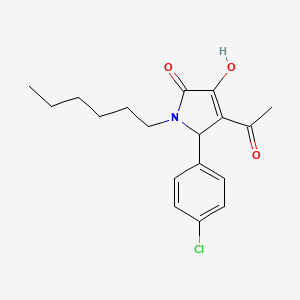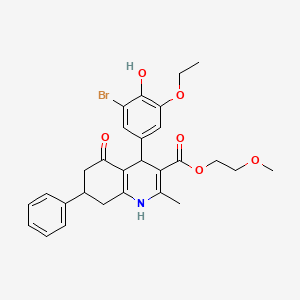![molecular formula C16H16ClNO2S B5197710 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5197710.png)
2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide, also known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research due to its ability to modulate the activity of mGluR5, which has been implicated in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
As a selective antagonist of mGluR5, 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 binds to the receptor and prevents its activation by glutamate, a neurotransmitter that is involved in many brain functions. By blocking mGluR5 activity, 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 can modulate the release of other neurotransmitters and affect various signaling pathways in the brain.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. For example, it has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 in lab experiments is its selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation is that 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 has relatively low potency compared to other mGluR5 antagonists, which can make it difficult to achieve the desired effects at lower doses.
Direcciones Futuras
There are many potential future directions for research involving 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 and mGluR5. For example, studies could investigate the effects of mGluR5 antagonism on other brain regions and neurotransmitter systems, or explore the potential therapeutic applications of mGluR5 antagonists in neurological and psychiatric disorders. Additionally, researchers could develop more potent and selective mGluR5 antagonists that could be used in a wider range of experiments.
Métodos De Síntesis
2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylphenol with 3-methylthiophenol to form the intermediate 2-(4-chloro-2-methylphenoxy)-N-(3-methylthiophenyl)acetamide. This intermediate is then reacted with acetic anhydride to yield the final product, 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes. For example, studies have shown that mGluR5 activation is involved in the regulation of synaptic plasticity, learning and memory, and drug addiction. 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 has been used to investigate the effects of mGluR5 antagonism on these processes.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-11-8-12(17)6-7-15(11)20-10-16(19)18-13-4-3-5-14(9-13)21-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBELNODGLFTPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197629.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5197637.png)



![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5197686.png)
![N-(2-chlorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5197699.png)
![1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5197718.png)
![4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine](/img/structure/B5197735.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5197739.png)

![2-hydroxy-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5197743.png)
![2-[(2-biphenylylamino)methyl]-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5197744.png)
![N-({[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5197747.png)